N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a benzothiazole-based acetamide derivative with a complex substitution pattern. The molecule contains:
- A 5,7-dimethylbenzo[d]thiazol-2-yl core, a motif associated with biological activity in VEGFR-2 inhibition and antitumor applications .
- A 2-(phenylthio)acetamide backbone, which shares similarities with sulfur-containing acetamides studied for pesticidal and coordination properties .
- A dimethylaminoethyl side chain, which may enhance solubility and bioavailability due to its protonation under physiological conditions.
- A hydrochloride salt form, likely improving aqueous solubility compared to neutral analogs .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS2.ClH/c1-15-12-16(2)20-18(13-15)22-21(27-20)24(11-10-23(3)4)19(25)14-26-17-8-6-5-7-9-17;/h5-9,12-13H,10-11,14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXMNSOVKQKXKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)CSC3=CC=CC=C3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the benzo[d]thiazole derivative with 2-chloro-N,N-dimethylethylamine in the presence of a base such as potassium carbonate.
Attachment of the Phenylthioacetamide Moiety: The final step includes the reaction of the intermediate with phenylthioacetic acid chloride in the presence of a base like triethylamine to form the desired acetamide. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[d]thiazole ring, leading to various reduced derivatives.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzo[d]thiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, or cellular uptake mechanisms.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In industrial applications, this compound might be used in the development of specialty chemicals, dyes, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylaminoethyl group may facilitate binding to negatively charged sites, while the benzo[d]thiazole ring could engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives from the evidence:
Key Structural and Functional Contrasts
Biological Activity: The target compound’s 5,7-dimethylbenzo[d]thiazole core is distinct from the 6-nitrobenzo[d]thiazole in compound 6d . Nitro groups typically enhance electrophilicity and binding to kinase active sites, while methyl groups may improve metabolic stability.
Solubility and Bioavailability: The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral analogs like 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide . Alachlor’s methoxymethyl group contributes to lipophilicity, favoring herbicidal membrane penetration , whereas the target’s dimethylaminoethyl group may facilitate cellular uptake in therapeutic contexts.
Synthetic Pathways: The target compound’s synthesis may involve amide coupling similar to methods in (e.g., EDC/HOBt activation) but with a dimethylaminoethylamine nucleophile. Unlike the thiadiazole-phenylurea substituent in 6d , the target’s phenylthio group could be introduced via nucleophilic displacement or thiol-ene chemistry.
Crystallographic Behavior: The target’s dimethylaminoethyl group may disrupt intermolecular hydrogen bonding observed in simpler acetamides like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide . However, π-stacking interactions involving the benzo[d]thiazole core could stabilize its solid-state structure.
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a complex organic compound notable for its unique structural features, including a benzo[d]thiazole moiety and a dimethylamino group. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in pharmacology.
- Molecular Formula : C21H26ClN3OS
- Molecular Weight : Approximately 436.0 g/mol
- Structure : The compound contains an amide functional group, thiazole, and phenyl groups which contribute to its biological properties.
Research indicates that compounds with benzo[d]thiazole and dimethylamino groups often exhibit significant biological activities. Specifically, this compound has been studied for its role as a selective non-nucleoside inhibitor of cytomegalovirus (CMV) replication, showcasing its relevance in antiviral research. Unlike traditional antiviral agents that inhibit viral DNA synthesis directly, this compound appears to interfere with viral DNA maturation and packaging processes, maintaining an excellent safety profile while effectively reducing viral load .
Inhibition of Lipoxygenase
The compound has also been associated with the inhibition of lipoxygenase, an enzyme involved in the inflammatory response. Inhibitors of lipoxygenase can be beneficial in treating conditions such as asthma and other inflammatory diseases due to their ability to reduce the production of leukotrienes, which are mediators of inflammation .
Case Studies
- Antiviral Activity : A study demonstrated that this compound significantly reduced CMV replication in vitro. The mechanism involved interference with the viral life cycle rather than direct inhibition of viral enzymes .
- Anti-inflammatory Properties : Another study explored the compound's ability to inhibit lipoxygenase activity. Results indicated that it effectively reduced leukotriene production, which is crucial for managing inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, including coupling of the benzo[d]thiazole core with dimethylaminoethyl and phenylthioacetamide groups. Critical steps include:
- Amide bond formation : Use of carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane, with triethylamine as a base .
- Thioether linkage : Optimization of solvent systems (e.g., toluene/water mixtures) and temperature control to prevent disulfide byproducts . Challenges include achieving regioselectivity in the benzo[d]thiazole substitution and minimizing hydrolysis of the dimethylaminoethyl group under acidic conditions. Purification often requires recrystallization or chromatography .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirms substitution patterns on the benzo[d]thiazole ring and verifies amide bond formation (e.g., ¹H-NMR for aromatic protons at δ 7.2–8.1 ppm) .
- Mass spectrometry (MS) : Validates molecular weight and detects fragmentation patterns, particularly for the hydrochloride salt form .
- HPLC : Assesses purity (>95% typically required for pharmacological studies) and monitors reaction progress .
Q. How does the compound's stability vary under different storage conditions?
The hydrochloride salt enhances stability, but degradation risks include:
- Hydrolysis : Susceptibility in aqueous solutions at extreme pH (<3 or >10). Stability studies recommend storage at 4°C in anhydrous DMSO or ethanol .
- Oxidation : The phenylthio group may oxidize to sulfoxide; argon atmosphere storage is advised for long-term preservation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
Discrepancies in activity (e.g., IC₅₀ values for enzyme inhibition) may arise from:
- Solubility differences : Use of co-solvents (e.g., 10% DMSO) to ensure consistent bioavailability across studies .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for VEGFR-2 inhibition) .
- Structural analogs : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) using molecular docking to explain potency variations .
Q. How can computational methods predict the compound's pharmacokinetic properties?
- Molecular docking : Analyze binding modes to targets like VEGFR-2 using AutoDock Vina; prioritize residues (e.g., Cys919 for covalent interactions) .
- ADMET prediction : Use tools like PreADMET to estimate logP (optimal range: 2–4), blood-brain barrier penetration, and CYP450 inhibition .
- MD simulations : Assess conformational stability of the dimethylaminoethyl group in aqueous environments .
Q. What experimental designs optimize structure-activity relationships (SAR) for therapeutic applications?
- Analog synthesis : Modify substituents (e.g., replacing phenylthio with methylsulfonyl) to test effects on solubility and target affinity .
- Pharmacophore mapping : Identify critical moieties (e.g., benzo[d]thiazole for π-π stacking) using 3D-QSAR models .
- In vitro screening : Prioritize assays for cytotoxicity (MTT on HEK-293 cells) and selectivity (kinase panel profiling) .
Q. How are reaction mechanisms elucidated for degradation pathways?
- LC-MS/MS : Track degradation products (e.g., hydrolyzed acetamide or oxidized sulfoxide derivatives) under accelerated stability conditions (40°C/75% RH) .
- Isotopic labeling : Use deuterated solvents (D₂O) to confirm hydrolysis intermediates via kinetic isotope effects .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
